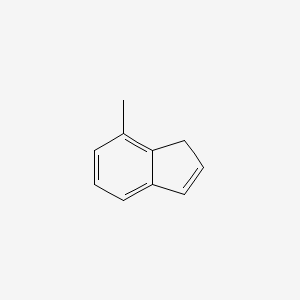

7-Methyl-1H-indene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

7-methyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-8-4-2-5-9-6-3-7-10(8)9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFFHHPGSJXWFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC=CC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50224032 | |

| Record name | 7-Methyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7372-92-1 | |

| Record name | 7-Methylindene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7372-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-1H-indene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007372921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methyl-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving 7 Methyl 1h Indene

Reaction Pathway Elucidation for 7-Methyl-1H-indene Formation

The formation of indene (B144670) and its derivatives, such as this compound, can occur through various complex reaction pathways, particularly in combustion environments and through specific synthetic routes. One of the primary mechanisms involves the reactions of phenyl radicals with C3H4 isomers, namely allene (B1206475) and propyne (B1212725). uoa.gracs.org These reactions are considered significant contributors to indene formation in combustion processes. uoa.gracs.org Another key pathway is the reaction of the benzyl (B1604629) radical with acetylene. uoa.gracs.orgosti.gov This reaction proceeds through an initial addition, followed by cyclization and aromatization via the loss of a hydrogen atom, and has been shown to exclusively form the indene isomer under combustion-like conditions. osti.gov

Furthermore, the unimolecular decomposition of the 1-phenylallyl radical can also lead to indene. uoa.gracs.org This radical can originate from 3-phenylpropene, which is a product of the reaction between a phenyl radical and propene. uoa.gracs.orgacs.org At high temperatures typical of combustion, a significant percentage of the C9H9 radicals formed from the hydrogen abstraction of 3-phenylpropene undergo ring closure to form a cyclopentene (B43876) ring, which then loses a hydrogen atom to yield indene. acs.org

Studies have also explored the formation of methyl-substituted indenes. For instance, the reaction of the o-methylphenyl radical with propyne can lead to the formation of indene and a methyl radical through a series of steps including a 1,5-hydrogen atom shift, cyclization, and subsequent methyl loss. rsc.org Similarly, the reaction of the p-tolyl radical with allene and methylacetylene has been shown to produce 5-methyl-1H-indene and 6-methyl-1H-indene. acs.org

In a different context, low-temperature gas-phase formation of indene has been demonstrated through the reaction of the methylidyne radical (CH) with styrene (B11656) (C6H5C2H3). nih.govaip.org This barrierless reaction proceeds via a methylidyne addition–cyclization–aromatization (MACA) mechanism, suggesting a viable pathway for indene formation in cold interstellar environments. nih.govaip.org

Synthetic routes to specific isomers of methyl-indenes often involve multi-step processes. For example, the synthesis of 4-methylindene can start from 4-methylindan-1-ol, though dehydration can sometimes lead to dimeric products. The synthesis of various methylated indenes can also be achieved through pathways involving the creation of indenyl ketones as intermediates. jku.at

Table 1: Key Radical Reactions Leading to Indene Formation

| Reactants | Key Intermediates/Steps | Product(s) | Environment |

| Phenyl radical + Allene/Propyne | C9H9 potential energy surface | Indene | Combustion uoa.gracs.orgresearchgate.net |

| Benzyl radical + Acetylene | Addition, cyclization, H-loss | Indene | Combustion uoa.gracs.orgosti.gov |

| Phenyl radical + Propene | 3-phenylpropene -> 1-phenylallyl radical | Indene | Combustion acs.org |

| o-Methylphenyl radical + Propyne | 1,5-H shift, cyclization, CH3 loss | Indene + CH3 | Experimental rsc.org |

| Methylidyne radical + Styrene | MACA mechanism | Indene | Low-temperature gas-phase nih.gov |

Dimerization and Oligomerization Mechanisms of Indene Precursors

The dimerization and oligomerization of indene and its precursors are significant processes, particularly under certain reaction conditions such as treatment with acid catalysts. For instance, the dehydration of 4-methylindan-1-ol with the intention of forming 4-methylindene can result in the formation of a dimeric compound, identified as 7-methyl-2-(4'-methyl-2',3'-dihydro-1'H-inden-1'-yl)-1H-indene. The proposed mechanism for this dimerization involves the formation of a benzylic carbocation, which can then be attacked by another molecule of the initially formed 4-methylindene. The potential for transposition of the benzylic carbocations means that several other dimeric isomers are also possible.

The self-recombination of indenyl radicals is a crucial pathway for the formation of larger polycyclic aromatic hydrocarbons (PAHs). kaust.edu.sa Kinetic models that lack these radical-radical combination pathways often underpredict the formation of larger PAHs observed in experimental studies of indene pyrolysis. kaust.edu.sa The combination of indenyl radicals with other radicals present in the system also contributes significantly to PAH growth. kaust.edu.sa

In the context of controlled polymerization, indene can be used as a monomer. A methodology for preparing sequence-controlled and stereospecific oligomers involves the alternating radical chain growth and sequential photoinduced Reversible Addition-Fragmentation chain Transfer (RAFT) single unit monomer insertion (SUMI). scispace.com In this process, cyclic monomers like indene can be inserted into RAFT agents one unit at a time in a trans-selective manner due to steric hindrance. scispace.com This allows for precise control over the monomer sequence and stereochemistry of the resulting oligomer. scispace.com

Electrophilic and Nucleophilic Substitution Reaction Mechanisms on the Indene Ring

Electrophilic Substitution

The indene ring system, with its fusion of an aromatic benzene (B151609) ring and a cyclopentene ring, can undergo electrophilic substitution reactions. The general mechanism for electrophilic aromatic substitution involves a three-step process: the generation of an electrophile, the attack of the aromatic ring on the electrophile to form a carbocation intermediate (also known as an arenium ion or sigma complex), and the subsequent removal of a proton to restore aromaticity. byjus.commasterorganicchemistry.comallen.in

The presence of the methyl group in this compound influences the regioselectivity of electrophilic attack. Alkyl groups are generally considered activating and ortho-, para-directing for electrophilic aromatic substitution. libretexts.org This is due to the electron-donating inductive effect of the alkyl group, which stabilizes the carbocation intermediate when the attack occurs at the ortho and para positions relative to the substituent. libretexts.orglibretexts.org In the case of this compound, the methyl group is on the benzene ring portion. Therefore, electrophilic attack would be directed to the positions ortho and para to the methyl group, which are the 6-position and the 4-position, respectively. The cyclopentene part of the indene molecule also influences the reactivity and regioselectivity.

Nucleophilic Substitution

Nucleophilic aromatic substitution (SNAr) on an indene ring is generally less common than electrophilic substitution because aromatic rings are typically electron-rich and thus nucleophilic themselves. wikipedia.org However, SNAr can occur if the aromatic ring is rendered electron-poor by the presence of strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The mechanism for SNAr reactions is typically a two-step addition-elimination process. wikipedia.orglibretexts.org In the first, rate-determining step, the nucleophile attacks the aromatic ring at the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com In the second, fast step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

For nucleophilic substitution to occur on the indene ring of this compound, a good leaving group (like a halide) and typically strong electron-withdrawing groups positioned ortho or para to the leaving group would be necessary to activate the ring for nucleophilic attack. wikipedia.org The electron-donating methyl group at the 7-position would generally disfavor nucleophilic aromatic substitution on the benzene ring portion.

Nucleophilic reactions can also occur at the substituents of an azulene (B44059) ring system, which is an isomer of naphthalene (B1677914) and shares some structural similarities with the conceptual framework of fused ring systems. mdpi.com For example, nucleophilic substitution of a hydrogen atom from an alkyl group at certain positions can be facilitated by the formation of a stable cyclopentadienyl (B1206354) anion intermediate. mdpi.com

Oxidation and Reduction Reaction Pathways of this compound and its Derivatives

Oxidation

The oxidation of indene and its derivatives can lead to a variety of products depending on the oxidizing agent and reaction conditions. The atmospheric oxidation of indene initiated by hydroxyl (OH) radicals in the presence of oxygen (O2) and nitrogen monoxide (NO) has been studied computationally. researchgate.net The reaction can proceed via H-atom abstraction or OH-addition. H-atom abstraction from the methylene (B1212753) group (C1 position) of indene is a significant pathway. The resulting indenyl radical is a precursor to various PAHs. researchgate.net OH-addition can occur at different positions on both the five-membered and six-membered rings, leading to the formation of various oxygenated polycyclic aromatic hydrocarbons (OPAHs) such as hydroxyindene, indenone, and ring-opened products like dialdehydes. researchgate.net For this compound, similar oxidation pathways are expected, with the methyl group potentially influencing the site of radical attack or addition.

Ozonolysis is another important oxidation reaction. For a derivative of this compound, ozonolysis has been used to cleave a double bond, demonstrating a method to introduce carbonyl functionalities. nih.gov

Reduction

Reduction of the indene ring system can also be achieved using various methods. Catalytic hydrogenation is a common method for saturating the double bonds in the indene nucleus. For example, a derivative of this compound has been subjected to catalytic hydrogenation using palladium on carbon (Pd/C) to achieve stereoselective reduction, resulting in a cis-fused perhydrindane system. nih.govresearchgate.net

The reduction of specific functional groups on indene derivatives is also possible. For instance, in a related compound, 7a-Methyl-1,5-dioxo-2,3,5,6,7,7a-hexahydro-1H-indene-4-carboxylic acid, the ketone groups can be reduced to alcohols using reducing agents like sodium borohydride. Similarly, for a bromo-substituted indene, the bromine atom can be reduced to yield the corresponding methyl-indene. The synthesis of tetrahydro-indene derivatives often involves a hydrogenation step to saturate the indene ring. ontosight.ai

Table 2: Example Oxidation and Reduction Reactions of Indene Derivatives

| Starting Material | Reagent(s) | Reaction Type | Product(s) | Reference |

| Indene | OH, O2, NO | Atmospheric Oxidation | Hydroxyindene, Indenone, Dialdehydes | researchgate.net |

| (3aS,7aS)-3a,7a-Dimethyl-3-(prop-1-en-2-yl)-3a,4,5,6-tetrahydro-1H-inden-7(2H)-one | O3, CH2Cl2 | Ozonolysis | (3aS,7aS)-3a,7a-Dimethyl-7-oxo-3-(prop-1-en-2-yl)octahydro-1H-indene-4-carbaldehyde | nih.gov |

| (7aS)-2-(Ethylene-1,2-diyldioxy)-7a-methyl-4,5,6,7a-tetrahydro-1H-indene | H2, Pd/C | Catalytic Hydrogenation | (3aS,7aS)-2-(Ethylene-1,2-diyldioxy)-7a-methyloctahydro-1H-indene | nih.govresearchgate.net |

| 7-Bromo-2-methyl-1H-indene | Reducing Agent | Reduction | 2-Methyl-1H-indene |

Radical Reaction Pathways in Indene Chemistry

Radical reactions are fundamental to the formation and transformation of indene and its derivatives, especially in high-temperature environments like combustion. uoa.gracs.org The pyrolysis of indene primarily proceeds through pathways involving the indenyl and indanyl radicals. kaust.edu.sa The indenyl radical (C9H7), formed by H-abstraction from the methylene group of indene, is resonantly stabilized and plays a dominant role in the subsequent growth of polycyclic aromatic hydrocarbons (PAHs). kaust.edu.sa Self-recombination of indenyl radicals and their reactions with other radical species are key steps in this growth process. kaust.edu.sa

The indanyl radical, formed by H-addition to indene, can exist as two isomers (1-indanyl and 2-indanyl). kaust.edu.sa β-scission of these radicals opens the five-membered ring, leading to the formation of species like vinyl-benzyl and phenyl-allyl radicals, which can then decompose to smaller aromatic molecules such as benzene and toluene. kaust.edu.sa

Several specific radical reactions have been identified as important pathways to indene itself. These include:

Phenyl radical + allene/propyne: These reactions are considered major formation routes in combustion. uoa.gracs.org

Benzyl radical + acetylene: This reaction has been experimentally confirmed to produce indene via addition, cyclization, and H-loss. osti.gov

Phenyl radical + propene: This reaction forms a 3-phenylpropene intermediate, which can then lose a hydrogen to form a 1-phenylallyl radical that cyclizes and decomposes to indene. acs.org

Methylidyne radical + styrene: This barrierless reaction provides a low-temperature pathway to indene. nih.govaip.org

The atmospheric oxidation of indene is also initiated by radical reactions, specifically with the hydroxyl (OH) radical. researchgate.net This can lead to H-atom abstraction, forming the indenyl radical, or OH-addition to form various radical adducts that subsequently react with oxygen. researchgate.net

The dissociation of the indene cation (Ind+) involves radical pathways as well. H-loss from the indene cation is a significant fragmentation channel and is understood to proceed through a conical intersection of electronic states. aip.org

Stereo-Controlled Reaction Mechanisms and Transition State Analysis

Stereo-controlled reactions are crucial for the synthesis of specific stereoisomers of complex molecules derived from this compound. The enantioselective synthesis of derivatives of this compound has been achieved using methodologies such as Meyers' bicyclic lactam approach. nih.govresearchgate.net This method allows for the asymmetric introduction of a quaternary center, which is a key step in controlling the stereochemistry of the final product. nih.gov

Another example of stereocontrol is the (S)-(-)-proline-catalyzed asymmetric aldol (B89426) cyclization of a triketone precursor to form an optically active bicyclic ketol. orgsyn.org This ketol is an intermediate in the synthesis of (+)-7a-methyl-(7aS)-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione. While two alternative reaction mechanisms have been proposed, the exact mechanism for the high degree of asymmetric induction is still under investigation. orgsyn.org The use of (R)-(+)-proline as a catalyst leads to the formation of the enantiomeric product. orgsyn.org

Catalytic hydrogenation can also be performed stereoselectively. The hydrogenation of a protected derivative of 7a-methyl-4,5,6,7a-tetrahydro-1H-indene over a Pd/C catalyst results in the cis-fusion of the two rings. nih.govresearchgate.net

Transition state analysis, often performed using computational methods like RRKM (Rice-Ramsperger-Kassel-Marcus) theory and ab initio calculations, is essential for understanding the kinetics and mechanisms of reactions involving indene. frontiersin.orgacs.orgrsc.org These studies help to elucidate the potential energy surfaces of complex reactions, identify transition states, and predict reaction rate constants and product branching ratios. uoa.gracs.org

For instance, the fragmentation of indene has been investigated using RRKM theory, which helps to calculate the microcanonical rate constants for different dissociation channels, such as hydrogen elimination. frontiersin.org For barrierless reactions, the transition state is located using a variational approach that finds the minimum flux along the reaction coordinate. frontiersin.org Similarly, the formation of indene from the reaction of the methylidyne radical with styrene was analyzed using RRKM master equation analysis to determine the dominant reaction pathway among several possibilities. nih.gov The study of the dissociation of the indene cation also involves modeling the dissociation pathway and the conical intersection of electronic states that acts as a transition state. aip.org

Advanced Spectroscopic Characterization and Analytical Methodologies for 7 Methyl 1h Indene Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules like 7-Methyl-1H-indene in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.

The ¹H and ¹³C NMR spectra of this compound provide fundamental information about the electronic environment of each unique proton and carbon atom in the molecule.

The ¹H NMR spectrum reveals the chemical shift, integration, and multiplicity for each proton. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0–7.5 ppm), while the olefinic protons of the cyclopentene (B43876) ring and the allylic methylene (B1212753) protons show characteristic shifts further upfield. The methyl group protons at the C7 position are expected to resonate as a singlet in the aromatic methyl region (δ 2.3–2.5 ppm).

The ¹³C NMR spectrum complements the proton data by showing distinct signals for each carbon atom. The chemical shifts are indicative of the carbon's hybridization and its proximity to electron-withdrawing or electron-donating groups. Aromatic carbons resonate between δ 120-150 ppm, while the sp² carbons of the double bond and the sp³ methylene carbon in the five-membered ring have distinct chemical shifts. The methyl carbon signal typically appears in the upfield region (δ 15-25 ppm).

Interactive Data Table: Expected NMR Chemical Shifts for this compound

Note: The following data are estimated based on known spectra of closely related indene (B144670) derivatives. Actual values may vary depending on the solvent and experimental conditions. sigmaaldrich.comcarlroth.com

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) |

| H1 | ~6.5-6.7 | ~130-135 | d |

| H2 | ~6.8-7.0 | ~135-140 | dd |

| H3 | ~3.3-3.5 | ~38-40 | t |

| H4 | ~7.0-7.2 | ~125-128 | d |

| H5 | ~7.1-7.3 | ~126-129 | t |

| H6 | ~7.0-7.2 | ~118-122 | d |

| 7-CH₃ | ~2.4-2.5 | ~18-20 | s |

| C3a | - | ~142-145 | - |

| C7a | - | ~144-147 | - |

To unambiguously assign the signals from ¹H and ¹³C NMR spectra and to understand the molecule's spatial arrangement, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. researchgate.net Cross-peaks in a COSY spectrum connect coupled protons, allowing for the mapping of proton-proton connectivity throughout the entire molecule, for instance, confirming the relationships between the olefinic and methylene protons in the five-membered ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, providing a definitive assignment of the carbon skeleton based on the previously assigned proton spectrum. researchgate.netrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. The detection of a Nuclear Overhauser Effect (NOE) between two protons indicates their spatial proximity (typically within 5 Å). This is crucial for determining stereochemistry and confirming the substitution pattern, such as the proximity of the C7-methyl group protons to the H6 proton on the aromatic ring. emich.eduacgpubs.org

For complex structures, particularly dimers or other stereoisomers derived from this compound, a detailed analysis of NMR relaxation pathways can provide critical stereochemical information. cdnsciencepub.com This advanced technique involves measuring the ¹H spin-lattice relaxation rates (R₁) and using nuclear Overhauser effect (nOe) difference spectra. cdnsciencepub.com

The relaxation of a proton is dominated by dipole-dipole interactions with nearby protons. The rate of relaxation is inversely proportional to the sixth power of the distance between the protons. By measuring the relaxation rates of all protons in the molecule, it is possible to determine the primary relaxation pathways for each one. cdnsciencepub.com When combined with nOe data, which precisely identifies the protons contributing to these pathways, a detailed 3D map of inter-proton distances can be constructed. This analysis allows for the unambiguous assignment of relative stereochemistry at all chiral centers within the molecule. cdnsciencepub.com

Two-Dimensional NMR Techniques (COSY, HSQC, NOESY) for Connectivity and Proximity Studies

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. This precision allows for the determination of the exact elemental composition of the parent ion. For this compound (C₁₀H₁₀), HRMS can distinguish its molecular formula from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). This technique is invaluable for confirming the identity of a newly synthesized compound by comparing the experimentally measured mass to the theoretically calculated mass. acs.org

Photoionization Mass Spectrometry (PI-MS), particularly when coupled with a tunable vacuum ultraviolet (VUV) light source, is a powerful method for studying reaction dynamics and identifying isomeric products formed in complex environments like combustion. acs.org In the context of indene formation, PI-MS can selectively ionize different isomers based on their distinct ionization energies. rsc.org By recording the photoionization efficiency (PIE) curves, which plot ion signal against photon energy, researchers can distinguish between isomers such as 1-methylindene (B165137) and 2-methylindene. researchgate.net This technique has been instrumental in elucidating the reaction mechanisms for the formation of indene and its methylated derivatives from the reactions of phenyl or tolyl radicals with small hydrocarbons under high-temperature conditions. acs.orgacs.org

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to investigate the vibrational modes of molecules, providing a molecular fingerprint based on the absorption or scattering of light. For this compound, these techniques offer valuable insights into its structural features. While a detailed experimental vibrational analysis specifically for this compound is not extensively documented in publicly available literature, the expected spectral features can be inferred from the known spectra of indene and related substituted derivatives. researchgate.netresearchgate.net

The IR and Raman spectra of this compound are expected to be dominated by contributions from the aromatic benzene ring, the five-membered cyclopentene ring, and the methyl group. The aromatic C-H stretching vibrations are anticipated to appear in the region of 3100-3000 cm⁻¹. copernicus.org The C-H stretching vibrations of the methyl group and the CH2 group in the cyclopentene ring are expected in the 3000-2850 cm⁻¹ range. researchgate.net

The C=C stretching vibrations of the aromatic ring typically give rise to a set of bands in the 1625-1430 cm⁻¹ region. researchgate.net For indene itself, characteristic Raman bands are observed between 1610 and 1675 cm⁻¹, which are attributed to the C=C stretching modes. nih.gov The presence of the methyl group at the 7-position is likely to slightly shift the positions and intensities of these bands due to its electronic and steric effects.

In-plane and out-of-plane bending vibrations of the C-H bonds will also be present. For instance, C-H in-plane bending modes are generally observed in the 1300-1000 cm⁻¹ region, while out-of-plane bending modes appear at lower wavenumbers. researchgate.net The specific substitution pattern of the benzene ring in this compound will influence the pattern of the out-of-plane C-H bending bands, which can be a useful diagnostic tool.

A theoretical approach, such as Density Functional Theory (DFT) calculations, can be employed to predict the vibrational frequencies and Raman and IR intensities for this compound. researchgate.netrsc.org These computational studies, when benchmarked against experimental data for related molecules, can provide a reliable assignment of the observed vibrational modes.

Table 1: Expected Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch (CH₃, CH₂) | 3000-2850 | IR, Raman |

| Aromatic C=C Stretch | 1625-1430 | IR, Raman |

| C-H In-plane Bend | 1300-1000 | IR, Raman |

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure, providing accurate bond lengths, bond angles, and information on intermolecular interactions. As of now, a specific single-crystal XRD study for this compound has not been reported in the surveyed literature. However, the crystal structures of several related indene derivatives have been elucidated, offering valuable insights into the potential packing and conformational properties of this class of compounds.

For instance, a study on the cocrystal of 10-(2-methyl-4-phenyl-1H-inden-6-yl)-10H-phenothiazine and 10-(2-methyl-7-phenyl-1H-inden-5-yl)-10H-phenothiazine revealed details about the crystal packing of molecules containing a substituted indene moiety. iucr.org In this structure, the indene ring system is nearly planar. iucr.org The study also highlighted the presence of weak C-H···π interactions, which contribute to the stabilization of the crystal structure. iucr.org It is plausible that similar packing motifs could be observed in the crystal structure of this compound.

Furthermore, the ozonolysis of 2-methyl-1H-indene has been studied, and the crystal structure of the resulting ozonide, 1,4-epoxy-4-methyl-1H,4H-2,3-benzodioxepin, was determined by XRD. znaturforsch.com This study demonstrated that the indene-derived ozonide crystallizes in two different polymorphic forms depending on the crystallization solvent. znaturforsch.com This suggests that this compound or its derivatives might also exhibit polymorphism, a phenomenon where a compound can exist in multiple crystal structures with different physical properties.

The synthesis and X-ray crystal structure analysis of various other substituted indenes have also been reported, such as diethyl 1-(cyclohexyl carbamoyl)-3-methyl-6-nitro-1H-indene-1,2-dicarboxylate. researchgate.net These studies provide a basis for understanding the geometric parameters and potential hydrogen bonding networks in functionalized indene systems.

Table 2: Representative Crystallographic Data for an Indene Derivative

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| Co-crystal of phenothiazine-substituted methyl-phenyl-indenes | Monoclinic | P2₁/n | Nearly planar indene ring, C-H···π interactions | iucr.org |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation, purification, and purity assessment of organic compounds, including this compound and its isomers.

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. It is well-suited for the analysis of methylindene isomers, which are often found in complex mixtures such as those derived from pyrolysis or in petroleum products. researchgate.netcopernicus.org The gas chromatographic component separates the isomers based on their boiling points and interactions with the stationary phase of the GC column, while the mass spectrometer provides information about the mass-to-charge ratio of the ionized molecules and their fragments, aiding in their identification.

The various methylindene isomers, including 1-, 2-, 3-, 4-, 5-, 6-, and this compound, have similar molecular weights, making their separation by MS alone impossible. However, they can often be separated by GC based on differences in their retention times. The Kovats retention index is a useful parameter for the identification of compounds in GC, and while specific data for this compound is scarce, retention indices for other methylindanes and methylindenes have been reported. pherobase.com

The mass spectra of methylindene isomers are expected to show a prominent molecular ion peak (M⁺) at m/z 130. The fragmentation patterns are generally characterized by the loss of a methyl group ([M-15]⁺) and other fragments resulting from the cleavage of the indene ring system. However, the fragmentation patterns of the different isomers can be very similar, making unambiguous identification based solely on mass spectra challenging. Therefore, the combination of retention time data with mass spectral library matching is crucial for the reliable identification of this compound in a mixture.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, purification, and analysis of a broad range of compounds, including those that are not sufficiently volatile for GC. For indene derivatives, reverse-phase HPLC (RP-HPLC) is a common approach. sielc.comsielc.com

In RP-HPLC, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For instance, a method for the analysis of 1H-Indene, 4-chloro-2,3-dihydro-7-methyl- has been described using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com A similar approach could be adapted for the separation of this compound.

The purity of a synthesized or isolated sample of this compound can be readily assessed by HPLC, often in conjunction with a photodiode array (PDA) detector to obtain the UV spectrum of the analyte, which can further aid in its identification. Furthermore, preparative HPLC can be employed for the isolation of pure this compound from a mixture of isomers or other impurities. sielc.com Chiral HPLC, using a chiral stationary phase, is a powerful technique for the separation of enantiomers of chiral indene derivatives. oaepublish.comnih.gov

Table 3: General HPLC Parameters for Indene Derivative Analysis

| Parameter | Typical Conditions |

|---|---|

| Mode | Reverse-Phase (RP) |

| Stationary Phase | C18, Newcrom R1 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water, often with an acid modifier (e.g., phosphoric acid, formic acid) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Advanced Analytical Techniques for Isomer Differentiation

The differentiation of constitutional isomers, such as the various methyl-1H-indene isomers, presents a significant analytical challenge due to their identical molecular weight and often similar spectroscopic properties. The position of the methyl group on the indene ring system can subtly influence the chemical and physical properties of the molecule, requiring advanced analytical techniques for unambiguous identification.

One of the most powerful tools for isomer differentiation is Nuclear Magnetic Resonance (NMR) spectroscopy . High-field ¹H and ¹³C NMR, along with two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can provide detailed information about the connectivity of atoms within the molecule. researchgate.netmdpi.com The chemical shifts and coupling patterns in the ¹H NMR spectrum, as well as the chemical shifts in the ¹³C NMR spectrum, are highly sensitive to the local electronic environment of the nuclei. Therefore, the spectra of this compound will be distinct from those of its other isomers (e.g., 4-methyl-, 5-methyl-, or 6-methyl-1H-indene). For instance, the number of signals in the aromatic region of the ¹H NMR spectrum and their splitting patterns will differ depending on the substitution pattern.

Advanced mass spectrometry techniques can also aid in isomer differentiation. While conventional electron ionization mass spectra of isomers can be very similar, techniques such as chemical ionization (CI) or tandem mass spectrometry (MS/MS) can sometimes generate fragment ions that are characteristic of a particular isomer. Photoionization efficiency (PIE) spectroscopy, which measures the ionization efficiency as a function of photon energy, can also be used to distinguish between isomers, as they may have different adiabatic ionization energies.

The combination of high-resolution chromatography with high-resolution mass spectrometry (GC-HRMS or LC-HRMS ) provides both excellent separation and highly accurate mass measurements, which can aid in confirming the elemental composition. When coupled with the use of authentic reference standards, this combination of techniques is the gold standard for isomer identification. However, the commercial availability of all methylindene isomers can be limited, necessitating the use of the spectroscopic and computational methods described above for structural elucidation.

Finally, computational chemistry plays an increasingly important role in isomer differentiation. DFT calculations can be used to predict various properties of the different isomers, such as their NMR chemical shifts, vibrational frequencies, and relative thermodynamic stabilities. researchgate.netrsc.org By comparing these predicted properties with experimental data, it is often possible to make a confident assignment of the isomeric structure.

Computational and Theoretical Studies of 7 Methyl 1h Indene Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations have become indispensable tools for investigating the electronic structure and molecular properties of complex organic molecules like 7-methyl-1H-indene. nih.govresearchgate.netresearchgate.net These computational methods provide detailed insights into the behavior of molecules at the atomic level, complementing experimental findings. researchgate.net

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and properties of molecules. researchgate.netresearchgate.netmdpi.com It has been widely applied to study indene (B144670) and its derivatives to understand their reactivity, stability, and spectroscopic characteristics. mdpi.comresearchgate.netresearchgate.net DFT calculations are used to determine various molecular properties, including optimized geometries, frontier molecular orbital energies (HOMO and LUMO), and charge distributions. researchgate.netresearchgate.net For instance, DFT has been employed to investigate the corrosion inhibition potential of indene derivatives by analyzing their electronic properties. researchgate.netdntb.gov.ua The B3LYP functional is a commonly used method in DFT calculations for organic molecules. researchgate.netmdpi.com

In the context of indene systems, DFT calculations help in understanding reaction mechanisms and predicting the outcomes of chemical reactions. mdpi.com For example, in a study on the synthesis of 7-aryl-2-methyl-1H-indene derivatives, computational studies, likely employing DFT, were mentioned as being instrumental in the development of novel metallocene catalysts. semanticscholar.org Furthermore, DFT has been used to study the gas-phase formation of indene and its isomers, providing insights into their reaction pathways. rsc.org

Table 1: Selected Applications of DFT in the Study of Indene Systems

| Application | Description | References |

| Corrosion Inhibition | Investigating the potential of indene derivatives to inhibit corrosion by analyzing their electronic properties. | researchgate.netdntb.gov.ua |

| Catalyst Development | Aiding in the development of novel metallocene catalysts based on indene derivatives. | semanticscholar.org |

| Reaction Mechanisms | Elucidating the pathways for the formation of indene and its isomers in the gas phase. | mdpi.comrsc.org |

| Acidity Prediction | Estimating the gas-phase acidity of hybrid inorganic-organic acids containing indene motifs. | researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity. mdpi.comresearchgate.netnih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. mdpi.com Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. researchgate.net

For indene derivatives, MEP analysis can identify the most reactive sites for chemical reactions. researchgate.netacs.org In a study on indene-1,3-dione derivatives, MEP surface analyses revealed the phenyl ring and the oxygen atoms of the carbonyl and other substituent groups as local nucleophilic sites available for adsorption on a metal surface. researchgate.net Similarly, in the development of novel succinate (B1194679) dehydrogenase inhibitors based on an indene amino acid scaffold, MEP analysis was used to corroborate the proposed binding mode of the molecules. acs.org This demonstrates the utility of MEP in understanding intermolecular interactions and guiding the design of new functional molecules. acs.org

Density Functional Theory (DFT) Applications in Indene Systems

Reaction Barrier and Transition State Computations

Computational chemistry provides powerful methods for calculating reaction barriers and identifying transition state structures, which are crucial for understanding the kinetics and mechanisms of chemical reactions. stackexchange.com For reactions involving indene derivatives, these computations can elucidate the formation pathways of various products. rsc.orgacs.org

In a study of the gas-phase reactions of the o-methylphenyl radical with allene (B1206475) and propyne (B1212725), quantum chemical calculations were used to map out the potential energy surfaces for the formation of different isomers, including methylindenes. rsc.org These calculations revealed the energy barriers for various steps, such as cyclization and hydrogen atom shifts, which determine the major reaction products. rsc.org For example, the formation of 3-methylindene was shown to proceed through a specific intermediate with a calculated transition state energy. rsc.org

Similarly, the formation of benzindene isomers from the reactions of indenyl radicals with vinylacetylene was investigated using theoretical calculations of the potential energy surface. rsc.org These computations identified the barriers for isomerization and cyclization steps, indicating which reaction pathways are energetically favorable under specific conditions. rsc.org The calculated barriers helped to explain the observed product distribution in combustion-like environments. rsc.org

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique allows for the investigation of the dynamic behavior of systems, including conformational changes and intermolecular interactions. mdpi.com

In the context of indene derivatives, MD simulations have been employed to study their interactions with other molecules and surfaces. researchgate.netdntb.gov.ua For instance, in the investigation of the corrosion inhibition potential of 2-(4-(substituted)arylidene)-1H-indene-1,3-dione derivatives, MD simulations were used to model the adsorption and binding of these inhibitor molecules on an iron surface. researchgate.netdntb.gov.ua These simulations provide insights into the orientation and stability of the inhibitor-metal complex, which are crucial for understanding the inhibition mechanism. researchgate.net

Prediction and Validation of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly those based on DFT, are widely used to predict spectroscopic parameters such as NMR chemical shifts and vibrational frequencies (IR and Raman). researchgate.netnih.govresearchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structures of newly synthesized compounds. researchgate.netresearchgate.net

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. researchgate.netresearchgate.net For indene derivatives, theoretical calculations of ¹H and ¹³C NMR spectra can aid in the structural characterization of different isomers and derivatives. researchgate.net By comparing the calculated chemical shifts with experimental data, researchers can validate the proposed molecular structures. nih.gov

Similarly, theoretical calculations of vibrational frequencies can help in the assignment of bands in experimental IR and Raman spectra. researchgate.netresearchgate.net For example, a study on tetrahydro-1H-indene derivatives used spectroscopic techniques like ¹H NMR and ¹³C NMR, supported by computational investigations, to characterize the synthesized compounds. researchgate.net The agreement between theoretical and experimental spectroscopic data provides strong evidence for the determined molecular structures. researchgate.netresearchgate.net

Table 2: Theoretical Methods for Spectroscopic Parameter Prediction

| Spectroscopic Technique | Theoretical Method | Application | References |

| NMR Spectroscopy | Gauge-Independent Atomic Orbital (GIAO) | Prediction of ¹H and ¹³C chemical shifts for structural elucidation. | researchgate.netresearchgate.net |

| Vibrational Spectroscopy (IR, Raman) | DFT frequency calculations | Assignment of vibrational modes in experimental spectra. | researchgate.netresearchgate.net |

Theoretical Insights into Aromaticity and Stability of Indene Derivatives

Aromaticity is a fundamental concept in organic chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. numberanalytics.comresearchgate.net Computational methods provide quantitative measures of aromaticity and are used to assess the stability of molecules like indene and its derivatives. rsc.orgresearchgate.net

One of the most reliable methods for quantifying aromaticity is the calculation of Aromatic Stabilization Energy (ASE). rsc.org ASE is determined by comparing the energy of the cyclic molecule with that of a suitable non-aromatic reference compound. rsc.org The indene–isoindene isomerization stabilization energy (ISE) method is a specific approach used to evaluate the aromaticity of fused ring systems. rsc.org

Research Applications of 7 Methyl 1h Indene and Its Derivatives

Medicinal Chemistry and Drug Discovery Research Applications

The indene (B144670) framework, a bicyclic structure composed of a fused benzene (B151609) and cyclopentene (B43876) ring, is a significant motif in medicinal chemistry. oup.comontosight.ai Its structural versatility allows for substitutions on both the aromatic and aliphatic rings, which can modulate the biological properties of the resulting molecule. oup.com This adaptability has led to the identification of the indane (2,3-dihydro-1H-indene) scaffold as a "privileged structure," meaning it is a molecular framework that can provide ligands for diverse biological targets. oup.comtudublin.ie Consequently, the indene core is present in numerous biologically and pharmaceutically active molecules, serving as a foundational scaffold for the development of novel therapeutic agents. tudublin.ieresearchgate.net

The indene ring system is a cornerstone in the development of new pharmaceuticals, with both natural and synthetic derivatives displaying a wide spectrum of bioactivities. researchgate.net These activities include anticancer, antimicrobial, anti-inflammatory, and fungicidal properties. researchgate.netontosight.ai The therapeutic potential of this scaffold is evident in established drugs like the anti-inflammatory Sulindac, which has also demonstrated anti-proliferative effects. researchgate.netcore.ac.uk

Researchers actively explore indene derivatives as intermediates or building blocks for synthesizing more complex, biologically active molecules. ontosight.aiontosight.ai The core structure is frequently modified to enhance interaction with biological targets. ontosight.ai For instance, research groups have focused on synthesizing and evaluating the pharmacological activity of synthetically modified indanes and indanones for two decades. tudublin.ie These efforts aim to design novel chemical scaffolds that can be strategically altered to achieve desired therapeutic effects, such as the inhibition of angiogenesis or specific enzymes. tudublin.ie The indole (B1671886) nucleus, which shares structural similarities with indene, is also recognized as a privileged molecular scaffold for generating new drug candidates against various diseases. researchgate.netrsc.org

Indene derivatives have been investigated as potential agonists for retinoic acid receptors (RARs), which are crucial ligand-dependent transcription factors involved in regulating cell differentiation, proliferation, and apoptosis. nih.gov RARα, in particular, is a significant drug target for cancer therapy. nih.gov The natural RARα ligand, all-trans-retinoic acid (ATRA), is used in treating acute promyelocytic leukaemia (APL), but its instability has prompted the development of more stable derivatives. nih.gov

In this context, a series of novel indene-derived compounds have been designed and synthesized to act as RARα agonists. nih.govnih.gov Studies using receptor binding, cell proliferation, and cell differentiation assays showed that many of these compounds possess moderate binding activity to RARα and exhibit potent antiproliferative activity. nih.govnih.gov One notable compound, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid, demonstrated a significant ability to induce the differentiation of NB4 leukemia cells, highlighting the potential of the indene skeleton for developing new RARα agonists. nih.govnih.gov Other research has also noted that derivatives of compounds like 7-Bromo-2-methyl-1H-indene can function as agonists for retinoic acid receptors.

Table 1: Research Findings on Indene Derivatives as RARα Agonists

| Compound Name | Activity | Key Finding |

| 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid | RARα Agonist | Showed moderate binding affinity and induced differentiation in 68.88% of NB4 cells at 5 μM. nih.govnih.gov |

| Indene-derived compounds | RARα Agonists | A series of novel derivatives exhibited moderate RARα binding and potent antiproliferative activity. nih.govnih.gov |

The indene scaffold is a prominent feature in the design of potential anti-cancer agents. core.ac.ukontosight.ai Derivatives of indene have been explored for their antiproliferative properties, targeting various oncologic pathways. researchgate.net The non-steroidal anti-inflammatory drug (NSAID) Sulindac, an indene derivative, and its metabolites are known to inhibit cell proliferation by affecting signaling pathways like the tumorigenic Ras/Raf/MAPK pathway. researchgate.net This has inspired the synthesis of new indene derivatives aimed at inhibiting Ras-Raf interaction. researchgate.net

Research has led to the identification of novel indane scaffolds with potential as anticancer agents. tudublin.ie Hybrid molecules, created by coupling indanone fragments with other bioactive fragments, have shown significantly increased bioactivity. core.ac.uk For example, one such hybrid demonstrated an IC50 value of 1.04 µM in the SKBR3 breast cancer cell line. core.ac.uk These compounds have been shown to induce apoptosis, inhibit the production of reactive oxygen species (ROS), and cause cell cycle arrest. core.ac.uk

Furthermore, novel indene- tudublin.ieontosight.aiontosight.aioxadiazine hybrids have been synthesized and evaluated for their anticancer potential against lung (A549), breast (MCF-7), and liver (HepG2) cancer cell lines. ekb.eg The cyclohexylmethylaminoindenooxadiazinone derivative, in particular, was identified as the most active candidate against A549 and HepG2 cells, with IC50 values of 64.88 and 39.18 µg/ml, respectively. ekb.eg Molecular docking studies suggest these compounds may bind to the EGFR active site, positioning them as potential lead compounds for cancer therapy. ekb.eg

Table 2: Anti-cancer Activity of Selected Indene Derivatives

| Compound/Scaffold | Cancer Cell Line(s) | Activity/IC50 |

| Indane Scaffold Hybrid | SKBR3 (Breast), A549 (Lung), DU145 (Prostate), MCF7 (Breast) | IC50: 1.04 µM (SKBR3), 14.9 µM (A549), 26.9 µM (DU145), 35.7 µM (MCF7) core.ac.uk |

| Cyclohexylmethylaminoindenooxadiazinone (2f) | A549 (Lung), HepG2 (Liver) | IC50: 64.88 µg/ml (A549), 39.18 µg/ml (HepG2) ekb.eg |

Indene derivatives are actively being explored as succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.org SDHIs are a major class of fungicides that disrupt the fungal mitochondrial electron transport chain by inhibiting the succinate dehydrogenase enzyme complex, which is crucial for fungal respiration. smolecule.comresearchgate.net Several commercial SDHI fungicides, such as fluindapyr and inpyrfluxam, are based on indene analogues. acs.org

Building on previous research, scientists have designed and synthesized new series of indene amino acid derivatives to optimize their interaction with the SDH enzyme. acs.org These derivatives have shown potent in vitro antifungal activity against various plant pathogens like Rhizoctonia solani, Botrytis cinerea, and Sclerotinia sclerotiorum. acs.orgmedchemexpress.com For instance, one indene amino acid derivative (compound i19) exhibited efficacy comparable to the commercial fungicide boscalid (B143098) against these three pathogens. acs.org Another compound (i18) showed a 7.4-fold improvement in inhibiting porcine heart SDH compared to its parent structure, demonstrating the potential for significant enhancement of enzymatic inhibition through structural modification. acs.org Fluindapyr, a pyrazolecarboxamide fungicide containing an indene structure, is noted for its broad-spectrum activity against fungal pathogens by inhibiting succinate dehydrogenase. smolecule.com

The Bromodomain and Extraterminal Domain (BET) family of proteins (including BRD2, BRD3, BRD4, and Brdt) are epigenetic "readers" that play a key role in regulating genes related to cancer and immunity. nih.gov As such, BET inhibitors are a subject of substantial interest in oncology research. researchgate.net

While direct research linking 7-Methyl-1H-indene to BET inhibition is not prominent, related heterocyclic structures are central to the design of potent BET inhibitors. For example, the development of ABBV-075 (Mivebresib), a clinical-stage BET inhibitor, was based on the elaboration of a pyridone core, which evolved into a pyrrolopyridone core to improve potency. researchgate.net This highlights that fused ring systems, conceptually related to the indene scaffold, are critical in the design of molecules that interact with the binding pockets of BET bromodomains. nih.gov The development of these inhibitors, such as the well-known JQ1, has paved the way for therapies targeting BRD4-dependent cancers. nih.gov

Indene derivatives have been investigated for their potential anti-inflammatory and antimicrobial activities. ontosight.aiontosight.aiontosight.ai The indane scaffold itself is found in natural products used in traditional medicine to treat inflammation. tudublin.ie Synthetic modifications of the indane structure have led to the development of molecules that can inhibit 5-lipoxygenase, an enzyme involved in inflammatory pathways. tudublin.ie

Studies on dimeric indane molecules have demonstrated significant anti-inflammatory activity in various models. oup.com For example, the indane dimer PH46 and related compounds have been shown to reduce nitric oxide (NO) release, inhibit the 5-LOX enzyme, and modulate the secretion of inflammatory cytokines such as IL-6, TNF-α, and IL-8. oup.com

In the realm of antimicrobial research, various indene and related heterocyclic derivatives have shown promise. researchgate.net Indenol derivatives are being studied for their potential antimicrobial properties. ontosight.ai Research has also shown that certain indenone derivatives possess antimicrobial activity. ontosight.ai Furthermore, studies on indolizine (B1195054) derivatives, which are structurally distinct but also heterocyclic, have identified compounds with significant antibacterial and antifungal effects, making them good candidates for the development of new antimicrobial agents.

Research into Bromodomain and Extraterminal Domain (BET) Family Inhibition

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Catalysis and Polymerization Science Applications

The this compound ligand plays a significant role in the field of organometallic chemistry, particularly in the synthesis of metallocene catalysts for olefin polymerization.

Metallocenes are organometallic compounds containing a transition metal sandwiched between two cyclopentadienyl-type ligands. When the ligands are indenyl or substituted indenyl rings, such as this compound, the resulting metallocene complexes can exhibit unique catalytic properties.

Synthesis of Metallocenes: this compound can be deprotonated to form the 7-methylindenyl anion, which can then be reacted with a suitable metal halide (e.g., zirconium tetrachloride) to form the corresponding metallocene complex. acs.orggoogle.com These complexes can be unbridged or bridged (ansa-metallocenes), where a chemical linker connects the two indenyl ligands. acs.orgacs.orguni-konstanz.deacs.orgcapes.gov.br

Electronic and Steric Effects: The methyl group at the 7-position of the indenyl ligand exerts both electronic and steric effects on the metal center. Electronically, the methyl group is weakly electron-donating, which can influence the reactivity of the catalyst. Sterically, the methyl group can affect the geometry of the active site and the approach of the monomer during polymerization.

Catalyst Precursors: These metallocene complexes, often in the form of dichlorides, serve as catalyst precursors that are activated by a cocatalyst, typically methylaluminoxane (B55162) (MAO) or a borate (B1201080) compound. acs.orguni-konstanz.deacs.orgcapes.gov.br

| Metallocene Complex | Metal Center | Ligand | Key Feature |

|---|---|---|---|

| rac-Me2Si[2-Me-4-(N-carbazolyl)indenyl]2ZrCl2 | Zirconium | 2-Me-4-(N-carbazolyl)indenyl | Highly isoselective for propene polymerization at high temperatures. acs.org |

| [C5H3N-2,6-CH2-(2-C5H4)-(6-C9H6)ZrCl2] | Zirconium | Picolyl-cyclopentadienyl and indenyl | Unsymmetric complex with a pyridine-containing bridge. researchgate.net |

| 7a/MAO | Zirconium | 2-methylbenzo[b]indeno[4,5-d]thiophene | Asymmetric C1-symmetric metallocene for producing polypropylene (B1209903) plastomers. researchgate.net |

Metallocene catalysts derived from this compound and its analogues have shown significant utility in the polymerization of olefins, most notably propene, to produce polypropylene (PP).

Control of Polymer Tacticity: The structure of the metallocene catalyst, including the substitution pattern on the indenyl ligands, plays a crucial role in controlling the stereochemistry of the resulting polymer. C2-symmetric ansa-metallocenes can produce highly isotactic polypropylene, a commercially valuable material with high crystallinity and melting point. acs.orgresearchgate.net In contrast, C1-symmetric metallocenes can produce stereoblock or elastomeric polypropylene. researchgate.netmdpi.com

High Catalytic Activity: Many metallocene catalysts based on substituted indenyl ligands exhibit very high activities for olefin polymerization when activated with MAO. acs.orguni-konstanz.deacs.orgcapes.gov.br

Polymer Properties: The use of specific 7-methylindenyl-based metallocenes allows for the production of polypropylenes with a wide range of properties, including high molecular weight, narrow molecular weight distribution, and controlled melting points. acs.orggoogle.com For example, a zirconocene (B1252598) catalyst, rac-Me2Si[2-Me-4-(N-carbazolyl)indenyl]2ZrCl2, activated with MAO at 100 °C, produced highly crystalline isotactic polypropylene with a molecular weight of 318 kDa and a melting point of 157 °C. acs.org

| Catalyst System | Monomer | Polymer Product | Key Polymer Properties | Reference |

|---|---|---|---|---|

| rac-Me2Si[2-Me-4-(N-carbazolyl)indenyl]2ZrCl2/MAO | Propene | Isotactic Polypropylene (iPP) | High crystallinity, Mw = 318 kDa, Tm = 157 °C | acs.org |

| 7a/MAO | Propene | Polypropylene | 65 ≤ [mmmm] ≤ 90, Mw up to 2 x 10^5 g mol-1 | researchgate.net |

| Metallocene from 7-(4-tert-butoxymethyl)phenyl)-2-methyl-1H-indene | Propene | Polypropylene | Mw/Mn of 4.5 to 5.8 | google.com |

The versatility of the indenyl ligand system allows for the development of highly tunable catalytic systems. By systematically modifying the ligand framework, researchers can fine-tune the properties of the resulting catalyst and, consequently, the polymer product.

Steric and Electronic Tuning: Introducing different substituents at various positions on the indenyl ring allows for precise control over the steric and electronic environment around the metal center. This tuning can influence catalyst activity, stereoselectivity, and the molecular weight of the polymer. rsc.org

Bridged and Unbridged Systems: The choice between a bridged (ansa) and an unbridged metallocene architecture provides another level of control. Ansa-metallocenes generally offer higher stereoselectivity due to their rigid structures. acs.orguni-bayreuth.de

Ligand Functionalization: Functional groups can be introduced into the indenyl ligand to impart new properties to the catalyst. For example, ligands with electron-withdrawing groups can lead to more electron-deficient metal centers, which may exhibit different catalytic behavior. rsc.org Furthermore, chiral indenyl ligands have been developed for asymmetric catalysis, such as C-H activation reactions. researchgate.netresearchgate.net

Applications in Olefin Polymerization (e.g., Propene)

Advanced Materials Research and Development

Beyond catalysis, this compound and its derivatives are being explored as building blocks for advanced materials with unique properties.

Polymer Synthesis: Derivatives of this compound can be used as monomers or comonomers in the synthesis of novel polymers. For example, polymers containing the indene moiety may exhibit interesting thermal, optical, or electronic properties. ontosight.aichemimpex.comontosight.aicompliancecosmos.org

Organic Electronics: The indenyl scaffold, as part of a larger conjugated system, has potential applications in organic electronics. The electronic properties of such materials can be tuned through chemical modification of the indene ring.

Functional Materials: The ability to functionalize the this compound core allows for the creation of a wide range of functional materials. For instance, incorporating specific functional groups could lead to materials with applications in sensing, separations, or as components of liquid crystal displays.

Role as Building Blocks in Organic Materials Synthesis

Derivatives of this compound serve as crucial building blocks in the creation of advanced organic materials. Their rigid, bicyclic structure provides a robust scaffold upon which chemists can build more complex molecular architectures. Strategically substituted indene derivatives are particularly useful as building blocks for high-efficiency metallocene catalysts, which are instrumental in olefin polymerization. semanticscholar.org

One key application is in the synthesis of aryl-substituted indenes. For instance, 4-aryl-substituted 2-methyl-1H-indanones can be synthesized efficiently through a ligand-free palladium-catalyzed Suzuki coupling process. These indanones are valuable intermediates because they can be readily converted into the corresponding 7-aryl-2-methyl-1H-indene products via a simple reduction and dehydration procedure. semanticscholar.org This multi-step synthesis highlights the role of the methyl-indene framework as a foundational component for materials that have significant industrial applications, such as in the production of polyolefins. semanticscholar.org The enantioselective synthesis of compounds like (7aS)-7a-methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione has also been described, with these molecules and their derivatives serving as useful intermediates in natural product synthesis. nih.gov

The versatility of the indene core is further demonstrated by its use in synthesizing a variety of substituted derivatives. For example, the reaction of indole derivatives with specific precursors can yield compounds like Methyl 3-Amino-1-(7-methyl-1H-indol-3-yl)-1H-indene-2-carboxylate. acs.org These synthetic routes underscore the importance of the methylindene structure in accessing a diverse range of complex organic molecules for materials science and pharmaceutical research. ontosight.ai

Table 1: Examples of Synthesized Indene Derivatives

| Product Compound | Precursor/Intermediate | Synthetic Method | Application/Significance |

| 7-Aryl-2-methyl-1H-indenes | 4-Aryl-substituted 2-methyl-1H-indanones | Suzuki Coupling, Reduction, Dehydration | Precursors for metallocene polymerization catalysts semanticscholar.org |

| (7aS)-7a-methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione | --- | Meyers' bicyclic lactam methodology | Intermediates in natural product synthesis nih.gov |

| Methyl 3-Amino-1-(7-methyl-1H-indol-3-yl)-1H-indene-2-carboxylate | Indole derivatives | Base-assisted/silica gel-promoted synthesis | Access to complex indole-substituted indenes acs.org |

| 2-Ethyl-3-phenyl-1H-indene | 2-Ethyl-1H-indene and Fluorobenzene | HMPA-promoted direct arylation | Synthesis of 3-arylindenes acs.org |

Precursors for Novel Polymer Architectures and Functional Materials

The derivatives of this compound are not just building blocks for small molecules; they are also critical precursors for creating novel polymer architectures and functional materials. Polymers prepared from mixtures containing indene and coumarone (benzofuran) are known as coumarone-indene polymers. cuni.cz These materials are typically derived from coal-tar distillates and are known for their film-forming properties. cuni.cz

The most significant application in polymer science is the use of 7-arylindene derivatives as ligands for metallocene catalysts. semanticscholar.org The structure of the indene ligand, including the position of the methyl group and the nature of the aryl substituent, directly influences the geometry of the resulting catalyst. This, in turn, dictates the properties of the polymer produced, such as its tacticity, molecular weight, and thermal properties. The ability to fine-tune these properties by modifying the indene precursor is a key driver of research in this area. The synthesis of high-purity 7-arylindene derivatives is therefore of great importance for developing next-generation polyolefins. semanticscholar.org

Environmental and Astrochemistry Research

The reactivity of methylindene isomers makes them relevant in broader chemical contexts, including the formation of environmental pollutants and the chemistry of the cosmos.

Formation of Polycyclic Aromatic Hydrocarbons (PAHs) via Methylindene Pathways

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of chemicals that are formed during the incomplete combustion of organic materials. acs.org Research has identified several mechanisms for their formation, and pathways involving indene and its derivatives are significant. One such pathway is the methylation of the indenyl radical. acs.org In high-temperature environments like combustion flames, the reaction of phenyl radicals with allene (B1206475) and propyne (B1212725) can lead to the formation of indene. researchgate.net Subsequent methylation of the resulting indenyl radical can produce methylindenyl radicals, which are precursors to larger PAHs like naphthalene (B1677914). acs.org These reactions are part of complex reaction networks, including the Hydrogen-Abstraction-aCetylene-Addition (HACA) mechanism, that contribute to the growth of aromatic systems. researchgate.net

Catalytic Role in Interstellar Medium (ISM) H2 Formation

The formation of molecular hydrogen (H₂), the most abundant molecule in the universe, is a critical process in the interstellar medium (ISM). tudelft.nl While H₂ formation in the gas phase is inefficient, the surfaces of interstellar dust grains and even large molecules like PAHs can act as catalysts. tudelft.nl These surfaces provide a site where hydrogen atoms can meet, react, and dissipate the energy of recombination. Theoretical studies suggest that the reaction of a benzyl (B1604629) radical with propargyl can lead to a C₁₀H₉ potential energy surface, which can result in the formation of methylindenyl radicals. researchgate.net While the primary focus of many studies is on dust grains, the involvement of PAHs and their precursors, like methylindene, in the chemical networks of the ISM is an active area of research. tudelft.nl The abstraction of hydrogen atoms from PAHs is one proposed mechanism for H₂ formation. tudelft.nl

Development of New Analytical Methodologies

The presence of indene compounds in various environmental and industrial samples necessitates the development of sensitive and specific analytical methods for their detection and quantification.

Methodologies for Detection and Quantification of Indene Compounds in Complex Matrices

Researchers have developed robust methods for analyzing indene and its derivatives in complex aqueous samples, such as contaminated groundwater. rsc.orgresearchgate.net One effective technique is High-Performance Liquid Chromatography (HPLC) coupled with multiple detectors, such as a Diode-Array Detector (DAD) and a Fluorescence Detector (FLD). rsc.orgrsc.org

A key challenge in analyzing complex mixtures of aromatic hydrocarbons is the potential for co-elution, where different compounds exit the chromatography column at the same time. For example, indene and o-xylene (B151617) can have overlapping peaks when using a DAD. rsc.orgwur.nl To overcome this, a fluorescence detector can be employed. By using specific excitation and emission wavelengths, it is possible to selectively detect and quantify indene without interference from o-xylene. rsc.orgwur.nl One study successfully used an excitation/emission wavelength pair of 280/330 nm for the specific detection of indene. rsc.org This dual-detector approach allows for the accurate quantification of a range of pollutants, including indene, in a single analytical run, facilitating the monitoring of bioremediation processes. rsc.org For other applications, Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of volatile and semi-volatile organic compounds, including various indene derivatives, in complex matrices. mdpi.com

Table 2: HPLC-FLD/DAD Method Parameters for Indene Analysis

| Parameter | Condition | Purpose/Result |

| Detector 1 | Diode-Array Detector (DAD) | General detection of aromatic compounds. rsc.org |

| Detector 2 | Fluorescence Detector (FLD) | Specific detection of fluorescent compounds. rsc.org |

| Indene Detection | FLD at Excitation/Emission 280/330 nm | Resolves co-elution with o-xylene, allowing for accurate quantification. rsc.orgwur.nl |

| Mobile Phase | 60% methanol | Elutes the compounds through the HPLC column. rsc.org |

| Flow Rate | 0.7 mL min⁻¹ | Provides good chromatographic resolution. rsc.orgrsc.org |

| Application | Quantification of pollutants in aqueous samples. | Monitoring biodegradation processes. rsc.org |

Conclusion and Future Research Directions

Prospects for Novel 7-Methyl-1H-indene Derivative Synthesis with Tailored Functions

The synthesis of indene (B144670) derivatives is a well-established field, utilizing a variety of powerful chemical reactions. organic-chemistry.org Future research on this compound will likely focus on leveraging these methods to create libraries of novel derivatives with functions tailored for specific applications, particularly in pharmacology.

The functionalization of the indene core can be achieved through numerous synthetic strategies. Metal-catalyzed reactions, such as rhodium-catalyzed reactions of 2-(chloromethyl)phenylboronic acid with alkynes and iron-trichloride-catalyzed reactions of N-benzylic sulfonamides with alkynes, provide efficient routes to variously substituted indenes. organic-chemistry.org Gold-catalyzed cascade reactions have also been employed to create complex, polycyclic structures from o-(alkynyl)styrenes, a reaction class that could be adapted for this compound precursors. acs.org

The goal of these synthetic efforts is to produce molecules with specific biological activities. Indene derivatives have already shown a wide range of pharmacological effects, including:

Anticancer Properties : Many indene derivatives exhibit antiproliferative activity. researchgate.net For example, a series of novel dihydro-1H-indene derivatives were designed as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site, demonstrating both anti-angiogenic and antitumor potency. nih.govtandfonline.com

Anti-Alzheimer's Agents : The indene scaffold is present in molecules designed as multi-targeted agents for Alzheimer's disease, inhibiting enzymes like cholinesterases. researchgate.net

Fungicidal and Antimicrobial Activity : Certain indene derivatives, such as those used in commercially available succinate (B1194679) dehydrogenase inhibitors (SDHIs), have potent fungicidal properties. acs.org Others have been investigated for their activity against pathogens like Chlamydia trachomatis. nih.gov

Future work will involve the systematic modification of the this compound structure—by adding, for example, carboxamide, sulfonamide, or heterocyclic moieties—to optimize interactions with specific biological targets. The methyl group at the 7-position can influence the orientation of other substituents, potentially leading to derivatives with unique binding profiles and enhanced efficacy compared to other indene isomers.

Table 1: Synthetic Strategies for Indene Derivative Functionalization

| Reaction Type | Catalyst/Reagent | Description | Potential Application for this compound |

|---|---|---|---|

| Rhodium-Catalyzed Cyclization | Rh(I) catalyst | Reaction of a phenylboronic acid derivative with an alkyne to yield highly substituted indenes. organic-chemistry.org | Creation of derivatives with diverse substitution patterns for structure-activity relationship (SAR) studies. |

| Iron-Catalyzed Cyclization | Ferric Chloride (FeCl₃) | Cleavage of C-N bonds in N-benzylic sulfonamides reacting with alkynes to form indenes regioselectively. organic-chemistry.org | Synthesis of sulfonamide-containing indenes for biological screening. |

| Gold-Catalyzed Cascade Reaction | Gold(I) complexes | Double cyclization process involving a cyclopropyl (B3062369) gold carbene intermediate to afford polycyclic structures. acs.org | Development of complex, rigid this compound analogues for novel target binding. |

| Condensation Reactions | Acid or Base Catalysis | Condensation of an indene precursor with aldehydes or other electrophiles to build complex side chains. acs.orgnih.gov | Attachment of pharmacophores to the indene scaffold to create multi-target drugs. |

Integration of Advanced In-situ Spectroscopic Techniques in Reaction Studies

To optimize the synthesis of novel this compound derivatives, a deep understanding of the underlying reaction mechanisms is crucial. The integration of advanced in-situ spectroscopic techniques offers a powerful approach to monitor reactions in real-time, identifying transient intermediates and clarifying complex mechanistic pathways. This knowledge allows for more rational reaction design and optimization.